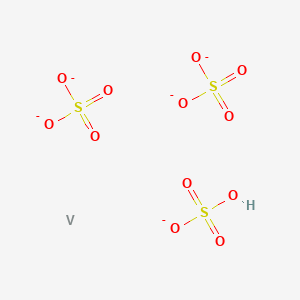

Hydrogen sulfate;vanadium;disulfate

Description

The compounds "hydrogen sulfate," "vanadium sulfates," and "disulfates" represent distinct chemical classes with unique structural and functional properties.

- Hydrogen sulfate (HSO₄⁻): A bisulfate ion commonly found in salts like sodium hydrogen sulfate (NaHSO₄), used as a laboratory reagent .

- Vanadium sulfates: Include vanadyl sulfate (VOSO₄), a vanadium(IV) complex with applications in glucose metabolism research and dietary supplements .

- Disulfates: Organic or inorganic compounds containing two sulfate groups. Examples include steroid disulfates (e.g., androstenediol disulfate) and aminoglycosides like G418 disulfate, used in gene selection .

Properties

Molecular Formula |

HO12S3V-5 |

|---|---|

Molecular Weight |

340.1 g/mol |

IUPAC Name |

hydrogen sulfate;vanadium;disulfate |

InChI |

InChI=1S/3H2O4S.V/c3*1-5(2,3)4;/h3*(H2,1,2,3,4);/p-5 |

InChI Key |

XLJRWYJNZKWVQH-UHFFFAOYSA-I |

Canonical SMILES |

OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |

Origin of Product |

United States |

Preparation Methods

The preparation of hydrogen sulfate;vanadium;disulfate can be achieved through several synthetic routes. One common method involves the reaction of vanadium pentoxide with sulfuric acid under controlled conditions. The reaction typically requires a temperature of around 700°C and a reducing gas mixture of nitrogen, carbon monoxide, and hydrogen . This process results in the formation of vanadium sulfate compounds, which can then be further processed to obtain this compound.

Chemical Reactions Analysis

Hydrogen sulfate;vanadium;disulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in acidic solutions, vanadium can exist in different oxidation states, such as vanadium (V) and vanadium (IV), and can form various complexes with other ions . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid, as well as reducing agents like ascorbic acid and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydrogen sulfate;vanadium;disulfate has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and oxygen evolution reactions . In biology, vanadium compounds have been studied for their potential role in enzyme regulation and as micronutrients . In medicine, vanadium compounds are being explored for their potential therapeutic effects, including their ability to modulate blood sugar levels and their anti-cancer properties . In industry, this compound is used in the production of sulfuric acid and as a component in vanadium redox flow batteries .

Mechanism of Action

The mechanism of action of hydrogen sulfate;vanadium;disulfate involves its interaction with various molecular targets and pathways. Vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake in cells . Additionally, vanadium can interact with enzymes involved in oxidative stress and inflammation, thereby exerting protective effects in various biological systems . The exact molecular pathways involved depend on the specific form and oxidation state of vanadium in the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Chemical and Structural Properties

Vanadium Sulfates

- Vanadyl sulfate is studied for its insulin-mimetic properties, enhancing glucose transport in vitro and in animal models. It is used in supplements at doses up to 60 mg/day .

- Sodium hydrogen sulfate serves as a pH adjuster in industrial processes and laboratory settings .

Disulfates

- Steroid disulfates (e.g., androstenediol disulfate) are linked to metabolic syndrome and obesity in human studies, acting as biomarkers for early metabolic risk .

- G418 disulfate is critical in genetic engineering for selecting cells transfected with the neo resistance gene .

Toxicological Profiles

Research Findings and Clinical Relevance

Vanadium Compounds

- In vitro studies show vanadyl sulfate improves glucose metabolism by activating insulin signaling pathways, though clinical efficacy in humans remains debated .

Disulfates in Biomarker Research

- Androstenediol disulfate correlates strongly with metabolic syndrome in adolescents, suggesting its role in early detection of metabolic dysfunction .

- Estradiol disulfate binds to kynurenine aminotransferase-II (KAT-II) with a dissociation constant (KD) of 5.05 × 10⁻⁶, comparable to synthetic inhibitors like NS-1502 .

Mechanistic Insights

- G418 disulfate inhibits protein synthesis by disrupting ribosomal elongation, a mechanism shared with other aminoglycosides .

- Sparteine disulfate (a lupine alkaloid) stimulates uterine motility in rabbits at concentrations as low as 1:100,000, with safety profiles superior to other alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.